3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Description
Chemical Structure and Synthesis 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS: 93428-54-7) is a bicyclic amine hydrochloride salt with the molecular formula C₁₃H₂₀Cl₂N₂ and a molecular weight of 275.22 g/mol . The compound features a rigid bicyclo[3.2.1]octane scaffold substituted with a benzyl group at position 3 and a methyl group at position 7. Its synthesis typically involves hydrogenolysis of the benzyl-protected precursor (e.g., 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane) using palladium catalysts under hydrogen pressure, followed by dihydrochloride salt formation .
Pharmacological Relevance
The compound is a key intermediate in synthesizing analgesics and µ-opioid receptor agonists. Its structural rigidity and nitrogen substitutions enhance receptor-binding specificity compared to flexible analogues like morphine .
Properties
IUPAC Name |
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-15-13-7-8-14(15)11-16(10-13)9-12-5-3-2-4-6-12;;/h2-6,13-14H,7-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZQZGPPOVSFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CN(C2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its diazabicyclo framework, which contributes to its interaction with various biological targets.
- Molecular Formula: C14H20N2·2HCl
- Molecular Weight: 303.24 g/mol
- CAS Number: 17783-48-1
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological systems. The compound's bicyclic structure allows it to effectively bind to active sites, modulating the activity of these targets, which can lead to various pharmacological effects.
Antimicrobial Activity
Research has demonstrated that compounds similar to 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane exhibit significant antimicrobial properties. For instance, studies have shown that related diazabicyclo compounds have effective Minimum Inhibitory Concentration (MIC) values against various bacterial strains, including multidrug-resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .
| Compound | MIC (mg/dm³) | Target Organism |
|---|---|---|
| 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane | <0.125 | Pseudomonas aeruginosa |
| Similar Diazabicyclo Compound | 0.5 | Acinetobacter baumannii |
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been observed that related compounds can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane | TBD |
| Related Benzamide Derivative | 0.09 |
Case Studies
Several case studies have explored the efficacy of diazabicyclo compounds in clinical settings:
- Study on Antimicrobial Resistance : A study investigated the efficacy of diazabicyclo derivatives against antibiotic-resistant bacteria, demonstrating that modifications to the diazabicyclo structure could enhance antibacterial activity .
- Neuroprotective Effects : Another study focused on the neuroprotective properties of related compounds, showing significant inhibition of Aβ42 self-aggregation and protection against oxidative stress in neuronal cell lines .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride with five analogues:
Key Differences in Pharmacological Behavior
- µ-Opioid Receptor Affinity : The benzyl group at position 3 in the target compound enhances hydrophobic interactions with µ-opioid receptors, similar to 8-p-nitrocinnamyl derivatives . In contrast, 3-methyl and 8-benzyl analogues show reduced or altered receptor binding due to steric or electronic effects .
- Solubility and Stability : The dihydrochloride form improves water solubility but increases hygroscopicity compared to neutral bicyclic amines (e.g., 8-methyl-8-azabicyclo derivatives) .
- Synthetic Accessibility: 3-Methyl derivatives are easier to synthesize via reduction reactions, whereas benzyl-substituted variants require multi-step hydrogenolysis .
Structural Conformation and Receptor Binding
X-ray crystallography and quantum mechanical studies reveal that the orientation of substituents critically impacts receptor affinity. For example:
- The p-nitrocinnamyl chain in 8-p-nitrocinnamyl-3-propionyl derivatives adopts a conformation that optimally fits the µ-opioid receptor’s hydrophobic pocket, resulting in 10-fold higher activity than morphine .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology :
- Key Steps :
Precursor Reduction : Use lithium aluminium hydride (LiAlH₄) to reduce bicyclic diones, followed by hydrogenolysis to introduce the benzyl group .
Temperature Control : Maintain temperatures between 0–5°C during reduction to avoid side reactions .
Purification : Employ recrystallization in ethanol or chromatography (e.g., silica gel with dichloromethane/methanol gradients) for >95% purity .
-
Critical Parameters :
-
pH : Neutral to slightly acidic conditions prevent decomposition of the diazabicyclo framework.
-
Scale-Up : Continuous flow reactors improve efficiency in large-scale synthesis .
- Data Table : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| LiAlH₄ Reduction | 65–75 | 92–95 | LiAlH₄, Et₂O, 0–5°C | |
| Hydrogenolysis | 70–80 | 95–98 | H₂/Pd-C, MeOH, RT |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms bicyclic structure and substituent positions (e.g., benzyl CH₂ at δ 3.7–4.1 ppm, methyl groups at δ 1.2–1.5 ppm) .
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 303.3 g/mol) .
Q. How can researchers ensure the stability of this compound under various storage conditions?
- Methodology :
- Storage : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel).
- Stability Tests : Monitor degradation via HPLC over 6 months; <5% decomposition under optimal conditions .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction pathways?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for oxidation or substitution reactions .
- Reaction Path Search : Combine cheminformatics (e.g., ICReDD’s algorithms) with experimental validation to prioritize viable pathways .
- Example : DFT predicts regioselectivity in benzyl group substitutions, validated by experimental yields .
Q. How do structural modifications at the benzyl or methyl positions affect the compound's biological activity and selectivity?
- Methodology :
- Analog Synthesis : Replace benzyl with substituted aryl groups (e.g., 4-Cl-benzyl) or vary methyl to ethyl/cyclopropyl .
- In Vitro Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR binding assays.
- Data Table : Biological Activity of Structural Analogs
| Analog Structure | Target Enzyme IC₅₀ (nM) | Selectivity Ratio (vs. Wild-Type) | Reference |
|---|---|---|---|
| 4-Cl-Benzyl Derivative | 12.5 ± 1.2 | 8.7× | |
| Ethyl-Substituted Methyl | 45.3 ± 3.8 | 1.2× |
Q. What strategies can resolve contradictions in reported biological activity data across different experimental models?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., pH, co-solvents) across studies; DMSO concentration >1% may reduce apparent potency .
- Orthogonal Validation : Use CRISPR-edited cell lines to confirm target engagement vs. off-target effects.
- Case Study : Discrepancies in IC₅₀ values (5–50 nM) for kinase inhibition were traced to variations in ATP concentrations (1 mM vs. 100 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
